5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 1187861-76-2 . It has a molecular weight of 168.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4O/c1-4-5 (6 (8)10-9-4)7 (12)11 (2)3/h1-3H3, (H3,8,9,10) . This provides a standardized way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, 5-amino-pyrazoles in general are known to be potent reagents in organic and medicinal synthesis . They can be used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 168.2 . Other physical and chemical properties specific to this compound are not detailed in the available sources.Scientific Research Applications
Antitumor and Cytotoxic Activities
Research has demonstrated the potential of pyrazole-4-carboxamide derivatives in antitumor activities. For instance, derivatives synthesized from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have been evaluated for in vitro antitumor activities against different human cancer cell lines. The structure-activity relationship (SAR) of these compounds suggests promising directions for cancer therapy research (Hafez et al., 2013). Another study highlighted the synthesis and cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, further emphasizing the compound's relevance in developing anticancer agents (Hassan et al., 2014).
Heterocyclic Synthesis Utility
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide serves as a key building block for synthesizing polyfunctionalized heterocyclic compounds with significant pharmacological interest. This utility underlines the compound's importance in medicinal chemistry, offering a pathway to a broad range of bioactive molecules (El‐Mekabaty, 2014).
Inhibition of Parasitic Enzymes
Compounds based on a 5-aminopyrazole-4-carboxamide scaffold have been identified as selective inhibitors of calcium-dependent protein kinase-1 from parasites such as Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showcase low nanomolar potencies against the target enzymes and possess non-toxic profiles to mammalian cells, highlighting their potential in treating parasitic infections (Zhang et al., 2014).
Environmental and Biological Applications
A novel sensor for Cr3+ ions utilizing 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as an ionophore demonstrates excellent selectivity and sensitivity for detecting chromium ions in environmental samples. This application is critical for monitoring and managing chromium pollution in industrial contexts (Zamani et al., 2009).
Gene Expression Regulation
Research into small molecules targeting specific DNA sequences for gene expression regulation has also explored derivatives of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide. Such studies indicate the potential of these compounds in therapeutic applications, suggesting pathways to control gene expression through targeted DNA interaction (Gottesfeld et al., 1997).
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As 5-amino-pyrazoles are known to be potent reagents in organic and medicinal synthesis , there could be potential for 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide in these areas as well.
Mechanism of Action
Target of Action
5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules . They are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that 5-amino-pyrazoles can react with α, β -unsaturated compounds to form fluorescent pyrazolo[1,5-a]pyrimidines .
Biochemical Pathways
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic scaffolds .
Result of Action
5-amino-pyrazoles are known to be similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
Properties
IUPAC Name |
3-amino-N,N,5-trimethyl-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-5(6(8)10-9-4)7(12)11(2)3/h1-3H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGWXNZBYWAEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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